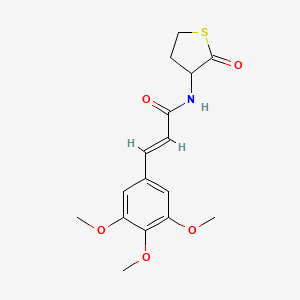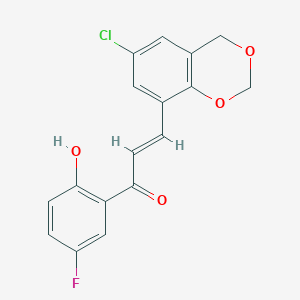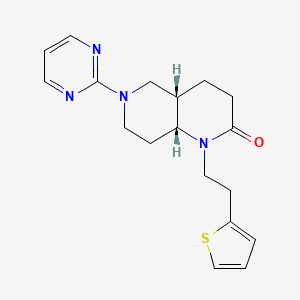
(2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.
Introduction of the Amide Group: The amide group can be introduced by reacting the tetrahydrothiophene derivative with an appropriate amine and an acylating agent.
Formation of the Enamide: The final step involves the formation of the carbon-carbon double bond through a condensation reaction with a trimethoxyphenyl aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can occur at the carbon-carbon double bond or the carbonyl group in the amide.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced enamide or amine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the tetrahydrothiophene ring and the trimethoxyphenyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide: Lacks the methoxy groups on the phenyl ring.
(2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Has two methoxy groups instead of three.
(2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,5-dimethoxyphenyl)prop-2-enamide: Methoxy groups are positioned differently.
Uniqueness
The presence of three methoxy groups on the phenyl ring in (2E)-N-(2-oxotetrahydrothiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. This unique substitution pattern can enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
(E)-N-(2-oxothiolan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-12-8-10(9-13(21-2)15(12)22-3)4-5-14(18)17-11-6-7-23-16(11)19/h4-5,8-9,11H,6-7H2,1-3H3,(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMRVPZJJOLORG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)
![(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one](/img/structure/B5312276.png)


![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5312312.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)
![acetic acid;(5Z)-3-(2-methylpropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5312339.png)
